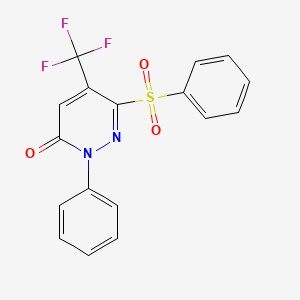

![molecular formula C15H16N4O B3160264 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine CAS No. 866038-50-8](/img/structure/B3160264.png)

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine

Übersicht

Beschreibung

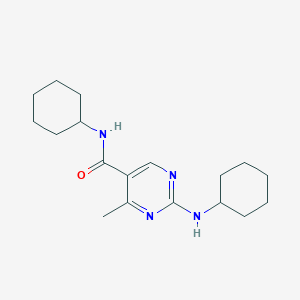

“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine” is a compound with the CAS Number: 866038-50-8. It has a molecular weight of 268.32 and its IUPAC name is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrimidinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N4O/c1-20-12-3-4-14-13(9-12)11(10-19-14)5-8-18-15-16-6-2-7-17-15/h2-4,6-7,9-10,19H,5,8H2,1H3,(H,16,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 268.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine, also known as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrimidinamine, is a derivative of melatonin . Melatonin is primarily produced by the pineal gland in the brain and acts through activation of two G-protein-coupled receptors, designated as MT1 and MT2 . These receptors are the primary targets of melatonin and its derivatives, including this compound.

Mode of Action

The compound interacts with its targets, the MT1 and MT2 receptors, resulting in a variety of physiological and pharmacological effects. These effects include regulation of circadian rhythms, sleep-wake cycle phase shifts, sleep improvement, antioxidant activity, free radical scavenging, anti-inflammatory action, anti-apoptotic activity, body temperature reduction, tumor growth inhibition, reproductive system function inhibition, memory enhancement, dementia treatment, aging delay, anxiety reduction, opioid withdrawal symptom improvement, and more .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with the MT1 and MT2 receptors. These pathways are involved in the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its wide range of physiological and pharmacological activities. These effects include antioxidant activity, free radical scavenging, anti-inflammatory action, anti-apoptotic activity, body temperature reduction, tumor growth inhibition, reproductive system function inhibition, memory enhancement, dementia treatment, aging delay, anxiety reduction, opioid withdrawal symptom improvement, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure can affect the production and action of melatonin and its derivatives, as melatonin production is typically higher during the night. Furthermore, factors such as diet, age, and health status can also influence the compound’s action and efficacy .

Biochemische Analyse

Biochemical Properties

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to a range of biological activities such as antiviral, anti-inflammatory, and anticancer effects . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes or receptors.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, this compound can influence the expression of genes related to cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, which may reduce their biological activity over time . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained modulation of cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of the compound significantly changes beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolic products of this compound can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. For instance, the demethylation of the methoxy group can lead to the formation of hydroxylated metabolites, which may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular organelles, such as the mitochondria or the nucleus, through specific targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-20-12-3-4-14-13(9-12)11(10-19-14)5-8-18-15-16-6-2-7-17-15/h2-4,6-7,9-10,19H,5,8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYLGVNUMRRJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240102 | |

| Record name | 5-Methoxy-N-2-pyrimidinyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866038-50-8 | |

| Record name | 5-Methoxy-N-2-pyrimidinyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866038-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-N-2-pyrimidinyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160204.png)

![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B3160207.png)

![N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B3160211.png)

![2-ethoxy-N-{3-[(2-ethoxy-3-pyridinyl)carbonyl]-1,3-thiazolan-2-yliden}nicotinamide](/img/structure/B3160215.png)

![N-[3-(4-benzylpiperazino)-1-(4-ethylphenyl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B3160225.png)

![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3160250.png)

![Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3160257.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide](/img/structure/B3160279.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B3160282.png)